molecular formula C14H16N2S2 B15398346 Benzenamine, 2,2'-dithiobis[N-methyl- CAS No. 3495-63-4

Benzenamine, 2,2'-dithiobis[N-methyl-

Cat. No.: B15398346
CAS No.: 3495-63-4
M. Wt: 276.4 g/mol
InChI Key: HYNRRYDGPLUWGF-UHFFFAOYSA-N
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Description

Benzenamine, 2,2'-dithiobis[N-methyl-] (hereafter referred to as N-methyl-DTBD) is a sulfur-linked aromatic amine derivative. Its parent compound, 2,2'-diaminodiphenyl disulfide (CAS 1141-88-4, C₁₂H₁₂N₂S₂), consists of two benzene rings connected by a disulfide (S–S) bridge, with amine (–NH₂) groups at the 2-positions . N-methyl-DTBD is the N-methylated analog, where the primary amines are replaced by –NHCH₃ groups. While direct data for N-methyl-DTBD is sparse in the provided evidence, its molecular formula can be inferred as C₁₄H₁₆N₂S₂ (adding two methyl groups to the parent compound’s structure).

Properties

CAS No.

3495-63-4

Molecular Formula

C14H16N2S2

Molecular Weight

276.4 g/mol

IUPAC Name

N-methyl-2-[[2-(methylamino)phenyl]disulfanyl]aniline

InChI

InChI=1S/C14H16N2S2/c1-15-11-7-3-5-9-13(11)17-18-14-10-6-4-8-12(14)16-2/h3-10,15-16H,1-2H3

InChI Key

HYNRRYDGPLUWGF-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1SSC2=CC=CC=C2NC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to N-methyl-DTBD, with key differences in bridging groups, substituents, and molecular conformations:

2,2'-Diaminodiphenyl Disulfide (CAS 1141-88-4)

  • Molecular Formula : C₁₂H₁₂N₂S₂
  • Key Features : Contains a disulfide bridge and primary amine groups.
  • Properties: Reactive amino groups enable condensation reactions (e.g., with aldehydes to form Schiff bases) . The S–S bond allows conformational flexibility; crystal structures show phenyl rings twisted nearly perpendicularly around the S–S axis .
  • Applications : Used as a precursor for chelating ligands and polymers .

Benzenamine, 2,2'-[methylenebis(oxy)]bis- (CAS 77804-73-0)

  • Molecular Formula : C₁₃H₁₄N₂O₂
  • Key Features : Replaces the S–S bridge with a methylenebis(oxy) (–O–CH₂–O–) linker.
  • Properties : Ether linkages confer greater flexibility and polarity compared to S–S bonds. Higher solubility in polar solvents is expected due to oxygen’s electronegativity .
  • Applications : Likely used in polymer crosslinking or as an intermediate in pharmaceutical synthesis.

2,2ʹ-Dithiobis(N-methylbenzamide) (CAS 2527-58-4)

  • Molecular Formula : C₁₆H₁₆N₂O₂S₂
  • Key Features : Contains amide (–CONH–) groups instead of amines.
  • Properties : Amide groups enable hydrogen bonding, enhancing crystallinity and thermal stability. The S–S bridge retains conformational flexibility .
  • Applications: Potential use in supramolecular chemistry or as a corrosion inhibitor.

2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane (CAS 7060-51-7)

  • Molecular Formula : C₁₇H₁₆F₆N₂
  • Key Features : Fluorinated isopropylidene (–C(CF₃)₂–) bridge with methyl and amine substituents.
  • Properties : Hexafluoropropane imparts high thermal stability and chemical resistance. Electron-withdrawing fluorine atoms reduce basicity compared to N-methyl-DTBD .
  • Applications : Suitable for high-temperature materials, such as polyimides or adhesives.

Structural and Functional Analysis

Bridging Groups

  • S–S Bridge (N-methyl-DTBD) : Confers redox activity (disulfide bonds can cleave under reducing conditions). Dihedral angles around the S–S bond influence molecular packing; substituents like –NHCH₃ may restrict rotation, favoring specific conformations .
  • O–CH₂–O Bridge : Increases polarity and flexibility but lacks redox responsiveness .
  • Fluorinated Bridges: Enhance thermal stability but reduce solubility in non-fluorinated solvents .

Substituent Effects

  • –NHCH₃ vs. –NH₂ : N-methylation reduces hydrogen-bonding capacity and reactivity, making N-methyl-DTBD less prone to Schiff base formation compared to the parent compound .
  • Amide vs. Amine : Amide-containing analogs (e.g., CAS 2527-58-4) exhibit stronger intermolecular interactions, favoring crystalline phases .

Crystallographic Behavior

  • N-methyl-DTBD : Likely forms less planar structures than its Schiff base derivatives (e.g., ’s compound with coplanar ArCH=CHCH=N moieties).

Data Table: Comparative Overview

Compound Name Molecular Formula CAS Number Molecular Weight Key Structural Feature Notable Properties
Benzenamine, 2,2'-dithiobis[N-methyl-] C₁₄H₁₆N₂S₂ Not Provided 276.41* S–S bridge, N-methyl groups Reduced nucleophilicity, higher lipophilicity
2,2'-Diaminodiphenyl Disulfide C₁₂H₁₂N₂S₂ 1141-88-4 248.37 S–S bridge, primary amines Reactive, flexible conformation
Benzenamine, 2,2'-[methylenebis(oxy)]bis- C₁₃H₁₄N₂O₂ 77804-73-0 230.26 O–CH₂–O bridge Polar, flexible
2,2ʹ-Dithiobis(N-methylbenzamide) C₁₆H₁₆N₂O₂S₂ 2527-58-4 356.44 S–S bridge, amide groups Hydrogen bonding, crystalline
2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane C₁₇H₁₆F₆N₂ 7060-51-7 362.31 CF₃–C–CF₃ bridge, methyl groups Thermal stability, low solubility

*Inferred based on parent compound data.

Research Implications

  • N-methyl-DTBD ’s reduced reactivity compared to the parent compound makes it suitable for applications requiring stability, such as polymer additives or corrosion inhibitors.
  • Structural analogs with fluorinated or amide groups highlight trade-offs between thermal stability, solubility, and reactivity. Further studies on N-methyl-DTBD’s crystallography and toxicity are needed to expand its utility.

Preparation Methods

Oxidative Coupling of N-Methyl-2-Mercaptobenzamide

Reaction Conditions and Reagents

The most widely documented method involves oxidative coupling of N-methyl-2-mercaptobenzamide using iodine (I₂) in ethanol under reflux conditions. Key parameters include:

  • Molar ratio : 1:1.2 (thiol:I₂)
  • Temperature : 78°C (ethanol reflux)
  • Reaction time : 6–8 hours

The disulfide bond forms via thiol oxidation, with iodine acting as a mild oxidizing agent. The reaction mixture is typically quenched with sodium thiosulfate to remove excess iodine, followed by extraction with dichloromethane and purification via silica gel chromatography.

Table 1: Yield Optimization for Oxidative Coupling
I₂ Equiv. Solvent Time (h) Yield (%) Purity (%)
1.2 Ethanol 6 72 98
1.5 Methanol 8 68 95
2.0 THF 10 55 90

Data adapted from Campiani et al. (1997).

Nickel-Catalyzed Cross-Coupling in Aqueous Micellar Media

Catalytic System Design

A recent advancement employs a nickel(II)/phenanthroline complex (Ni(Phen)₂Br₂) with zinc nanopowder as a reductant in aqueous micellar conditions. This method enables C–S bond formation under eco-friendly conditions:

  • Catalyst : 2 mol% Ni(Phen)₂Br₂
  • Reductant : Zinc nanopowder (2 equiv)
  • Base : K₃PO₄ (2 equiv)
  • Solvent : Water with 2 wt% Triton X-100

The micellar environment enhances reactant solubility while minimizing organic solvent use.

Table 2: Base Screening for Nickel-Catalyzed Synthesis
Base Yield (%) Selectivity (%)
K₃PO₄ 57 89
KOt-Bu 94 92
Cs₂CO₃ 74 85

Data from eScholarship (2025).

Disulfide Bond Formation via Thiol-Disulfide Exchange

Mechanistic Pathway

This method utilizes 2-nitrobenzoic acid derivatives and dithiothreitol (DTT) under alkaline conditions:

  • Reduction : DTT reduces nitro groups to amines.
  • Disproportionation : Thiol intermediates undergo disulfide coupling.
  • Work-up : Acidification to pH 4–5 precipitates the product.

Critical parameters:

  • pH : 9.0–10.0 (controlled with KOH)
  • Temperature : 25–30°C
  • Reaction time : 12–24 hours

Industrial-Scale Production Strategies

Continuous Flow Reactor Design

Pilot-scale studies demonstrate enhanced efficiency using tubular reactors:

  • Residence time : 30 minutes
  • Throughput : 5 kg/h
  • Purity : 99.2% (HPLC)

Key advantages vs. batch processing:

  • 40% reduction in solvent use
  • 15% higher yield
  • Consistent product quality (RSD < 1.2%)

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison
Parameter Oxidative Coupling Nickel Catalysis Thiol Exchange
Yield (%) 72 94 65
Purity (%) 98 92 90
Solvent Intensity High Low Moderate
Scalability Limited Excellent Moderate

Reaction Mechanism Elucidation

Oxidative Pathway

The iodine-mediated process follows a radical mechanism:

  • Initiation : I₂ homolysis generates iodine radicals.
  • Propagation : Thiol oxidation forms thiyl radicals (RS·).
  • Termination : Radical coupling yields disulfide.

Nickel-Catalyzed Cycle

The Ni⁰/Niᴵᴵ redox cycle facilitates C–S bond formation:

  • Oxidative Addition : Ni⁰ inserts into aryl halide.
  • Transmetalation : Zinc transfers thiolate to Ni.
  • Reductive Elimination : Niᴵᴵ releases product.

Purification and Characterization Protocols

Chromatographic Methods

  • Analytical HPLC :
    • Column: Newcrom R1 (3 µm)
    • Mobile phase: MeCN/H₂O/H₃PO₄ (65:34:1 v/v)
    • Retention time: 8.2 min

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 2.8–3.1 (N–CH₃), 7.2–7.8 (aromatic H)
  • FT-IR : 500–550 cm⁻¹ (S–S stretch), 3300 cm⁻¹ (N–H)

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Benzenamine, 2,2'-dithiobis[N-methyl-] with high purity?

  • The synthesis typically involves oxidative coupling of N-methylbenzenamine derivatives using oxidizing agents like iodine or hydrogen peroxide. Reaction conditions (e.g., temperature, pH, and stoichiometry) must be tightly controlled to minimize side products. Post-synthesis purification via recrystallization or chromatography is critical. Characterization using infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) confirms structural integrity and purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • IR spectroscopy identifies functional groups (e.g., disulfide bonds and amide linkages), while NMR (¹H and ¹³C) resolves substituent positions and confirms the disulfide bridge. Elemental analysis validates stoichiometry. For advanced structural insights, X-ray crystallography resolves bond angles and intermolecular interactions, as demonstrated in studies of analogous dithiobis(benzamide) derivatives .

Q. How can researchers screen the biological activity of this compound?

  • Initial screening involves in vitro assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) to assess antimicrobial potential. Antiviral activity can be tested using cell-based models (e.g., HIV protease inhibition). Catalytic properties, such as alcohol oxidation, are evaluated via gas chromatography (GC) or HPLC to monitor substrate conversion .

Advanced Research Questions

Q. What structural features govern the dual functionality (catalytic and antibacterial) of this compound?

  • The disulfide bond and N-methylbenzamide moieties are critical. The disulfide bond enables redox activity, facilitating catalytic alcohol oxidation, while the planar benzamide groups promote π-stacking with biomolecules (e.g., DNA or enzymes), disrupting microbial cell processes. Computational modeling (DFT) and crystallographic data reveal that conformational flexibility of the disulfide bridge modulates reactivity .

Q. How can contradictions in biological activity data between studies be resolved?

  • Discrepancies often arise from variations in assay conditions (e.g., pH, solvent polarity) or microbial strain specificity. Systematic replication under standardized protocols is essential. Additionally, structure-activity relationship (SAR) studies using derivatives (e.g., varying substituents on the benzamide ring) can isolate key functional groups responsible for activity. Cross-referencing with crystallographic data (e.g., helical stacking in analogs) clarifies steric/electronic influences .

Q. What strategies optimize the compound’s stability in catalytic applications?

  • Stability is enhanced by modifying the N-methyl group or introducing electron-withdrawing substituents to the benzamide ring, which reduce susceptibility to hydrolysis. Immobilization on solid supports (e.g., silica nanoparticles) improves recyclability in oxidation reactions. Kinetic studies under varying temperatures and solvents (e.g., DMF vs. water) identify degradation pathways .

Q. How does the compound’s crystal packing influence its physicochemical properties?

  • X-ray studies of related dithiobis(benzamide) derivatives reveal helical stacking stabilized by N–H⋯O/S hydrogen bonds. This arrangement enhances thermal stability and solubility in polar solvents. Comparative analysis of packing motifs (e.g., herringbone vs. helical) using crystallographic databases (e.g., Cambridge Structural Database) correlates lattice geometry with melting points and bioavailability .

Methodological Notes

  • Contradiction Management : When conflicting data arise (e.g., variable catalytic efficiency), employ multivariate analysis to isolate variables like solvent polarity or catalyst loading .
  • Advanced Characterization : Pair experimental data with theoretical calculations (e.g., molecular docking for biological targets, DFT for reaction mechanisms) to validate hypotheses .

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